molecular formula C18H22N2O3S B3225950 1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251592-72-9

1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B3225950
CAS No.: 1251592-72-9
M. Wt: 346.4
InChI Key: OEFIEUCOEFPCTR-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Dihydropyridinone Formation: Synthesis of the dihydropyridinone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridinone moiety to its oxidized form.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a sulfide-containing compound.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and dihydropyridinone moiety may also contribute to its overall biological effects by binding to specific sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Sulfonyl-Containing Compounds: Compounds with sulfonyl groups attached to different core structures.

    Dihydropyridinone Derivatives: Compounds with variations in the dihydropyridinone moiety.

Uniqueness

1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15-7-3-4-8-16(15)13-19-14-17(9-10-18(19)21)24(22,23)20-11-5-2-6-12-20/h3-4,7-10,14H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFIEUCOEFPCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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